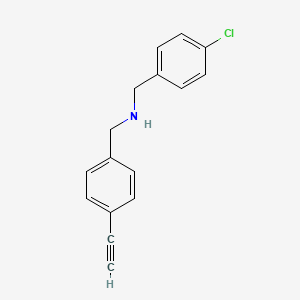

N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine

Description

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-1-(4-ethynylphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN/c1-2-13-3-5-14(6-4-13)11-18-12-15-7-9-16(17)10-8-15/h1,3-10,18H,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQGFAHGQTBVPCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)CNCC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30669902 |

Source

|

| Record name | 1-(4-Chlorophenyl)-N-[(4-ethynylphenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30669902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049809-94-0 |

Source

|

| Record name | 1-(4-Chlorophenyl)-N-[(4-ethynylphenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30669902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine

An In-depth Technical Guide on the Synthesis of N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine

Introduction: Strategic Synthesis of a Novel Arylalkyne Amine

The compound this compound is a molecule of interest for researchers in medicinal chemistry and materials science. Its structure incorporates two key pharmacophores: the N-benzylamine moiety, a common feature in biologically active compounds, and the arylalkyne group, which provides structural rigidity and serves as a versatile handle for further chemical modification, such as in "click chemistry" or further cross-coupling reactions. The rigid, linear nature of the alkyne linker is particularly valuable in the design of ligands for biological targets where precise positioning of functional groups is essential for activity.

This guide presents a robust and efficient two-step synthetic pathway to this compound, designed for reproducibility and scalability. The strategy hinges on two powerful and widely-used transformations in modern organic synthesis: the Sonogashira cross-coupling reaction to construct the core arylalkyne intermediate, followed by a direct reductive amination to install the secondary amine. Each step is detailed with an explanation of the underlying chemical principles, justifying the choice of reagents and conditions to provide a comprehensive understanding for drug development professionals and synthetic chemists.

Retrosynthetic Analysis

The synthetic approach is best conceptualized through a retrosynthetic disconnection. The target molecule's secondary amine linkage is identified as the final bond to be formed. This disconnection points to a reductive amination pathway, breaking the molecule down into two key precursors: 4-ethynylbenzaldehyde and 4-chlorobenzylamine. The 4-ethynylbenzaldehyde intermediate, in turn, can be synthesized from a commercially available aryl halide, such as 4-iodobenzaldehyde, via a Sonogashira coupling reaction.

Caption: Retrosynthetic pathway for the target molecule.

Part 1: Synthesis of 4-Ethynylbenzaldehyde via Sonogashira Coupling

The Sonogashira reaction is an indispensable tool for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1] This palladium- and copper-cocatalyzed reaction is renowned for its mild conditions and tolerance of a wide range of functional groups, making it ideal for the synthesis of complex molecules.[1][2]

Principle and Mechanistic Insight

The reaction proceeds through two interconnected catalytic cycles.

-

The Palladium Cycle : A Pd(0) species undergoes oxidative addition with the aryl halide (4-iodobenzaldehyde).

-

The Copper Cycle : A copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper acetylide intermediate.

-

Transmetalation and Reductive Elimination : The acetylide group is transferred from copper to the palladium complex. Subsequent reductive elimination yields the final coupled product and regenerates the active Pd(0) catalyst.[3]

Using trimethylsilylacetylene (TMSA) is a strategic choice as the TMS group protects the terminal alkyne, preventing self-coupling, and is easily removed in a subsequent step or often in situ. The reactivity of aryl halides follows the order I > Br > Cl, making 4-iodobenzaldehyde a highly efficient substrate for this transformation.[1]

Sources

An In-depth Technical Guide to N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine is a secondary amine containing a unique combination of structural motifs: a 4-chlorobenzyl group, a central secondary amine linkage, and a 4-ethynylphenyl moiety. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic route via reductive amination, and a detailed protocol for its characterization. Furthermore, based on an analysis of structure-activity relationships of analogous compounds, we explore its potential applications in drug discovery and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide emphasizes scientifically grounded predictions and methodologies to enable its synthesis and evaluation.

Core Chemical Properties

This compound is a molecule with potential for diverse applications in medicinal chemistry and materials science. Its core properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [Parchem, 2026][1] |

| CAS Number | 1049809-94-0 | [BLDpharm, 2026][2] |

| Molecular Formula | C₁₆H₁₄ClN | [BLDpharm, 2026][2] |

| Molecular Weight | 255.74 g/mol | [BLDpharm, 2026][2] |

| Synonyms | (4-Chlorobenzyl)(4-ethynylbenzyl)amine, 4-Chloro-N-[(4-ethynylphenyl)methyl]benzenemethanamine | [Parchem, 2026][1] |

Proposed Synthesis: Reductive Amination

A robust and widely applicable method for the synthesis of secondary amines is reductive amination. This approach involves the reaction of an aldehyde or ketone with a primary amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, the logical precursors are 4-ethynylbenzaldehyde and 4-chlorobenzylamine.

Rationale for Synthetic Approach

Reductive amination is a cornerstone of modern organic synthesis due to its efficiency and broad substrate scope. The choice of a mild reducing agent like sodium triacetoxyborohydride (STAB) is crucial as it is selective for the iminium ion over the aldehyde, minimizing side reactions such as the reduction of the starting aldehyde.

Detailed Experimental Protocol

Materials:

-

4-ethynylbenzaldehyde

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-ethynylbenzaldehyde (1.0 equivalent) and dissolve in anhydrous dichloromethane (DCM).

-

Addition of Amine: To the stirred solution, add 4-chlorobenzylamine (1.05 equivalents) followed by a catalytic amount of glacial acetic acid (0.1 equivalents).

-

Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 equivalents) in anhydrous DCM. Add this slurry portion-wise to the reaction mixture over 15-20 minutes.

-

Reaction Completion: Allow the reaction to stir at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting materials.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Caption: Reductive amination workflow for the synthesis of the target compound.

Characterization and Spectral Analysis

Due to the absence of published experimental spectra for this compound, this section provides a predicted analysis based on the expected chemical shifts and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy[5][6][7][8]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the 4-chlorobenzyl and 4-ethynylphenyl rings, typically in the range of 7.0-7.5 ppm. The benzylic protons of the two CH₂ groups will likely appear as singlets in the range of 3.5-4.5 ppm. The ethynyl proton should be observable as a sharp singlet around 3.0 ppm. The N-H proton of the secondary amine may appear as a broad singlet, the chemical shift of which will be dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with those attached to the chlorine and ethynyl groups showing characteristic shifts. The benzylic carbons are expected to resonate in the region of 45-55 ppm. The two carbons of the ethynyl group will have distinct signals in the range of 75-85 ppm.

Infrared (IR) Spectroscopy[5][7]

The IR spectrum should exhibit a sharp absorption band around 3300 cm⁻¹ corresponding to the N-H stretch of the secondary amine. A weak but sharp absorption at approximately 2100 cm⁻¹ is indicative of the C≡C stretch of the terminal alkyne. Characteristic C-H stretching frequencies for the aromatic rings will be observed above 3000 cm⁻¹.

Mass Spectrometry (MS)[5][8]

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (255.74 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Common fragmentation patterns would involve cleavage at the benzylic positions, leading to fragment ions corresponding to the 4-chlorobenzyl and 4-ethynylphenylmethyl cations.

Potential Biological Activities and Applications: A Structure-Activity Relationship (SAR) Perspective

While no direct biological data for this compound has been reported, an analysis of its structural components allows for informed hypotheses regarding its potential therapeutic applications.[5][6][7]

The 4-Chlorobenzyl Moiety

The 4-chlorobenzyl group is a common feature in a variety of biologically active compounds. Its presence can influence pharmacokinetic properties such as lipophilicity and metabolic stability. In some contexts, this moiety has been associated with antimicrobial and anticancer activities.[8][9]

The Ethynylphenyl Group

The terminal ethynyl group is a versatile functional group in medicinal chemistry. It can participate in "click chemistry" reactions for bioconjugation, act as a pharmacophore that interacts with specific biological targets, or serve as a synthetic handle for further molecular elaboration. The ethynylphenyl moiety has been incorporated into molecules with a wide range of biological activities, including enzyme inhibitors and receptor modulators.

The Secondary Amine Linker

The secondary amine provides a basic center that can be protonated at physiological pH, potentially influencing solubility and interactions with biological targets. The N-benzylamine scaffold is present in numerous compounds with diverse pharmacological profiles, including antifungal and anticancer agents.[9][10][11]

Caption: Structure-Activity Relationship (SAR) considerations for the target molecule.

Safety and Handling

Given the lack of a specific Material Safety Data Sheet (MSDS) for this compound, a cautious approach to handling is imperative. The safety profile should be inferred from the known hazards of its precursors, 4-ethynylbenzaldehyde and 4-chlorobenzylamine.[4]

-

4-chlorobenzylamine: This compound is known to be corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed or in contact with skin.

-

General Precautions: It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

Conclusion

This compound represents a molecule of significant interest for further investigation in the fields of medicinal chemistry and materials science. While direct experimental data is currently limited, this guide provides a robust framework for its synthesis via reductive amination and its characterization through standard analytical techniques. The analysis of its structural motifs suggests a range of potential biological activities that warrant future exploration. The protocols and predictive data presented herein are intended to serve as a valuable resource for researchers embarking on the study of this and related compounds.

References

-

Rasool, S. et al. (2026). Synthesis of Biologically Active N-Benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides. ResearchGate. [Link]

-

(2026). Synthesis and antifungal activity of N-aryl-N-benzylamines and of their homoallyl analogues. ResearchGate. [Link]

-

Song, J. et al. (2024). N-Benzyl arylamide derivatives as novel and potent tubulin polymerization inhibitors against gastric cancers: Design, structure–activity relationships and biological evaluations. ResearchGate. [Link]

-

PubChem. (2025). N-(4-Chlorobenzyl)(4-methoxyphenyl)methanamine. PubChem. [Link]

-

Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. [Link]

-

MDPI. (2021). Synthesis of Novel Potent Biologically Active N-Benzylisatin-Aryl Hydrazones in Comparison with Lung Cancer Drug 'Gefitinib'. MDPI. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Material. The Royal Society of Chemistry. [Link]

-

InChI Key. (n.d.). (4-chlorobenzyl)amine. InChI Key. [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Structure activity relationship study of the synthesized compounds. ResearchGate. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. [Link]

-

Oregon State University. (n.d.). Spectroscopy of Amines. Oregon State University. [Link]

-

PubMed. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. PubMed. [Link]

-

YouTube. (2022). Structure Activity Relationship SAR || Medicinal Chemistry || Drug Discovery & Drug Design. YouTube. [Link]

-

PubMed. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. [Link]

-

National Institutes of Health. (2014). Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. National Institutes of Health. [Link]

-

LIMU-DR Home. (n.d.). Structures Activity Relationship. LIMU-DR Home. [Link]

-

MDPI. (2022). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. MDPI. [Link]

-

PubMed. (1999). Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. PubMed. [Link]

-

National Institutes of Health. (n.d.). 4-Chlorobenzylamine. PubChem. [Link]

-

SpectraBase. (n.d.). 4-(2-chlorobenzyl)-N-[(E,2E)-2-chloro-3-phenyl-2-propenylidene]-1-piperazinamine - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

PubChemLite. (2026). (4-ethynylphenyl)methanamine (C9H9N). PubChemLite. [Link]

Sources

- 1. parchem.com [parchem.com]

- 2. 1049809-94-0|this compound|BLD Pharm [bldpharm.com]

- 3. ▷ InChI Key Database ⚛️ | (4-chlorobenzyl)amine [inchikey.info]

- 4. 4-Chlorobenzylamine | C7H8ClN | CID 66036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Novel Potent Biologically Active N-Benzylisatin-Aryl Hydrazones in Comparison with Lung Cancer Drug ‘Gefitinib’ [mdpi.com]

Spectroscopic Blueprint of a Novel Secondary Amine: A Technical Guide to N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine

Introduction

N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine is a secondary amine featuring two distinct aromatic moieties: a 4-chlorobenzyl group and a 4-ethynylphenylmethyl group. With the CAS Number 1049809-94-0, a molecular formula of C₁₆H₁₄ClN, and a molecular weight of 255.74 g/mol , this compound holds potential as a building block in medicinal chemistry and materials science.[1] Its structural complexity, combining a halogenated aromatic ring, a secondary amine linkage, and a terminal alkyne, necessitates a multi-faceted analytical approach for unambiguous characterization. This in-depth guide provides a comprehensive overview of the spectroscopic techniques essential for the structural elucidation and purity assessment of this molecule, tailored for researchers, scientists, and professionals in drug development.

This document will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy for the analysis of this compound. Each section will present the expected spectral features, detailed experimental protocols, and insights into data interpretation, establishing a self-validating system for the comprehensive analysis of this compound and its analogues.

Molecular Structure and Key Functional Groups

A thorough understanding of the molecular architecture is paramount for predicting and interpreting spectroscopic data.

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of organic structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Expected Spectrum: The ¹H NMR spectrum of this compound is expected to show distinct signals for each non-equivalent proton. The chemical shifts are influenced by the electronic environment of the protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ethynyl-H | ~3.0 | Singlet (s) | 1H |

| Benzyl-CH₂ (ethynylphenyl) | ~3.8 | Singlet (s) | 2H |

| Benzyl-CH₂ (chlorobenzyl) | ~3.7 | Singlet (s) | 2H |

| Amine-NH | 1.5 - 2.5 (broad) | Singlet (s, broad) | 1H |

| Aromatic-H (ethynylphenyl) | 7.2 - 7.5 | Multiplet (m) | 4H |

| Aromatic-H (chlorobenzyl) | 7.2 - 7.4 | Multiplet (m) | 4H |

Note: The two benzylic CH₂ groups, being diastereotopic due to the chiral nitrogen center (in principle), might appear as two distinct singlets or as a pair of doublets if coupling to each other is resolved. The NH proton signal is often broad and its chemical shift can vary with solvent and concentration.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup:

-

Use a standard 400 MHz or 500 MHz NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption signals.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Spectroscopy

Expected Spectrum: The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Ethynyl C-H | ~83 |

| Ethynyl C-Ar | ~77 |

| Benzyl-CH₂ (ethynylphenyl) | ~53 |

| Benzyl-CH₂ (chlorobenzyl) | ~52 |

| Aromatic C-Cl | ~132 |

| Aromatic C-H (chlorobenzyl) | 128 - 130 |

| Aromatic C-CH₂ (chlorobenzyl) | ~138 |

| Aromatic C-H (ethynylphenyl) | 128 - 132 |

| Aromatic C-CH₂ (ethynylphenyl) | ~139 |

| Aromatic C-C≡CH | ~122 |

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup:

-

Switch the probe to the ¹³C frequency.

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

-

Data Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase the spectrum.

-

Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected Spectrum:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Alkyne C-H | Stretch | 3300 - 3270 | Strong, sharp |

| Alkyne C≡C | Stretch | 2150 - 2100 | Weak to medium |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Alkane C-H | Stretch | 3000 - 2850 | Medium |

| Amine N-H | Stretch | 3500 - 3300 | Medium, broad |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to strong |

| C-N | Stretch | 1350 - 1000 | Medium |

| C-Cl | Stretch | 800 - 600 | Strong |

The presence of a sharp peak around 3300 cm⁻¹ is a strong indicator of the terminal alkyne.[1][2][3][4][5] The N-H stretch of the secondary amine is expected to be a single, relatively broad peak.[6]

Experimental Protocol:

-

Sample Preparation:

-

Neat Liquid (if applicable): Place a drop of the liquid between two KBr or NaCl plates.

-

Solid (KBr pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal.

-

-

Instrument Setup:

-

Record a background spectrum of the empty sample compartment (or the pure KBr pellet/clean ATR crystal).

-

-

Data Acquisition:

-

Place the sample in the spectrometer and acquire the spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Caption: A generalized workflow for FT-IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural insights.

Expected Data:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (255.74 g/mol ). Due to the presence of chlorine, an isotopic peak at M+2 with an intensity of approximately one-third of the molecular ion peak is expected.

-

Fragmentation Pattern: The molecule is expected to fragment at the bonds adjacent to the nitrogen atom (α-cleavage), leading to the formation of stable benzylic cations.

-

Loss of the 4-chlorobenzyl radical: This would result in a fragment ion at m/z 129, corresponding to the [C₉H₈N]⁺ fragment.

-

Loss of the 4-ethynylphenylmethyl radical: This would give a fragment ion at m/z 125, corresponding to the [C₇H₇Cl]⁺ fragment.

-

Further fragmentation of the aromatic rings is also possible.

-

Experimental Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will induce fragmentation. Electrospray Ionization (ESI) is often used for LC-MS and is a softer ionization technique that may yield a more prominent molecular ion peak.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems and aromatic rings.

Expected Spectrum: The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the aromatic rings. The presence of the nitrogen atom with its lone pair of electrons conjugated with the aromatic systems will likely cause a red shift (shift to longer wavelengths) compared to simple benzene. Aniline, a related aromatic amine, has a λₘₐₓ around 280 nm, shifted from benzene's λₘₐₓ of 256 nm.[6] Therefore, absorption maxima are anticipated in the 250-300 nm range.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a cuvette with the pure solvent to be used as a reference (blank).

-

Fill a second cuvette with the sample solution.

-

-

Data Acquisition:

-

Place the blank and sample cuvettes in the spectrophotometer.

-

Record the spectrum over a range of wavelengths (e.g., 200-400 nm).

-

-

Data Processing: The software will automatically subtract the absorbance of the blank from the sample absorbance to generate the final spectrum. The wavelength of maximum absorbance (λₘₐₓ) should be identified.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing a combination of NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy, provides a robust framework for its structural confirmation and purity assessment. Each technique offers complementary information, and together they create a detailed "spectroscopic blueprint" of the molecule. The protocols and expected spectral data outlined in this guide serve as a valuable resource for scientists engaged in the synthesis and characterization of novel organic compounds, ensuring the scientific integrity and trustworthiness of their findings.

References

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. (2024-03-24). [Link]

-

Chemistry LibreTexts. Spectroscopy of the Alkynes. (2023-01-22). [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (2024-09-30). [Link]

-

Lec15 - IR Spectra of Alkynes and Nitriles. YouTube. (2021-04-17). [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (2025-01-01). [Link]

Sources

N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine NMR data

An In-Depth Technical Guide to the NMR Spectroscopic Characterization of N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insight into molecular structure at the atomic level.[1][2] This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectral data for the novel synthetic intermediate, this compound. As a molecule featuring diverse chemical environments—including a terminal alkyne, two distinct aromatic rings, and a secondary amine linkage—its structural verification relies heavily on a detailed interpretation of its NMR spectra. This document serves as a technical resource for researchers and scientists, providing predicted spectral data, a thorough interpretation of signal assignments, and a standardized protocol for data acquisition. The causality behind chemical shifts and coupling patterns is explained, grounding the analysis in fundamental principles of magnetic resonance.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous assignment of NMR signals, the chemical structure of this compound is presented below with a systematic numbering scheme. This numbering will be used consistently throughout the guide to correlate specific atoms with their corresponding spectral peaks.

Figure 1. Molecular structure of this compound with atom numbering for NMR assignments.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides critical information on the electronic environment and connectivity of hydrogen atoms in a molecule.[1] The predicted data for the title compound, assuming a standard acquisition in CDCl₃ solvent, are summarized below.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Atom # | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |

|---|---|---|---|---|---|

| H on N | ~1.8 - 2.5 | Broad Singlet | - | 1H | The N-H proton signal is often broad due to quadrupole broadening and exchange. Its chemical shift is highly dependent on solvent and concentration. |

| H on C8 | ~3.10 | Singlet | - | 1H | The acetylenic proton is deshielded by the triple bond's anisotropy, appearing as a sharp singlet. |

| H₂ on C7 | ~3.85 | Singlet | - | 2H | These benzylic protons are adjacent to the electron-donating amine and the ethynylphenyl ring. The absence of adjacent protons results in a singlet. |

| H₂ on C9 | ~3.80 | Singlet | - | 2H | These benzylic protons are adjacent to the amine and the electron-withdrawing chlorophenyl ring, causing a similar shift to C7 protons. |

| H on C2, C6 | ~7.45 | Doublet | ~8.2 | 2H | These aromatic protons are ortho to the methylene group and show a characteristic doublet splitting from the meta protons (H3, H5). |

| H on C3, C5 | ~7.35 | Doublet | ~8.2 | 2H | These aromatic protons are meta to the methylene group and ortho to the ethynyl group, coupling with their ortho neighbors (H2, H6). |

| H on C11, C15 | ~7.30 | Doublet | ~8.5 | 2H | Part of an AA'BB' system. These protons are ortho to the chlorine atom and deshielded by its inductive effect. |

| H on C12, C14 | ~7.28 | Doublet | ~8.5 | 2H | Part of an AA'BB' system. These protons are meta to the chlorine atom. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the chemical environment of each unique carbon atom within the molecule.[3][4] Proton-decoupled spectra are standard, meaning each unique carbon appears as a singlet. The predicted chemical shifts are influenced by hybridization, inductive effects, and resonance.[5][6]

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Atom # | Chemical Shift (δ, ppm) | Assignment Rationale |

|---|---|---|

| C7 | ~53.5 | sp³ hybridized benzylic carbon attached to the nitrogen. |

| C9 | ~53.0 | sp³ hybridized benzylic carbon, slightly shielded compared to C7 due to the different phenyl substituent. |

| C8 | ~83.5 | sp hybridized alkyne carbon bearing a proton. |

| C4 | ~77.4 | sp hybridized quaternary alkyne carbon attached to the phenyl ring. |

| C12, C14 | ~128.6 | Aromatic CH carbons meta to the chlorine atom. |

| C11, C15 | ~129.5 | Aromatic CH carbons ortho to the chlorine atom, deshielded by its electronegativity. |

| C2, C6 | ~128.8 | Aromatic CH carbons on the ethynylphenyl ring. |

| C3, C5 | ~132.5 | Aromatic CH carbons deshielded by the anisotropy of the adjacent alkyne group. |

| C13 | ~133.0 | Quaternary aromatic carbon bearing the chlorine atom. Its shift is significantly influenced by the halogen. |

| C1 | ~139.0 | Quaternary aromatic carbon attached to the benzylic C7. |

| C10 | ~138.5 | Quaternary aromatic carbon attached to the benzylic C9. |

Standard Operating Protocol for NMR Data Acquisition

To ensure data integrity and reproducibility, a standardized experimental protocol is essential. The following steps describe a robust methodology for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.

4.1. Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of the solid compound directly into a clean, dry vial.

-

Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Mixing: Gently vortex the vial until the sample is completely dissolved. The solution should be clear and free of particulate matter.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Capping: Securely cap the NMR tube.

4.2. Spectrometer Setup and ¹H NMR Acquisition

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a standard probe.

-

Insertion & Locking: Insert the sample into the magnet and lock onto the deuterium signal of the CDCl₃.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Acquisition Time (AQ): ~3-4 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 16-32 scans for good signal-to-noise.

-

Spectral Width (SW): 16 ppm (centered around 6 ppm).

-

4.3. ¹³C NMR Acquisition

-

Pulse Program: Use a proton-decoupled pulse program with nuclear Overhauser effect (NOE), such as zgpg30.

-

Acquisition Parameters:

-

Acquisition Time (AQ): ~1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 1024-4096 scans, as the ¹³C nucleus has low natural abundance and sensitivity.[3]

-

Spectral Width (SW): 240 ppm (centered around 120 ppm).

-

4.4. Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1.0 Hz for ¹³C) and perform a Fourier transform.

-

Phasing: Manually or automatically phase the spectrum to achieve a flat baseline.

-

Baseline Correction: Apply a baseline correction algorithm.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm for ¹H and the residual CDCl₃ peak to 77.16 ppm for ¹³C.

-

Integration & Peak Picking: Integrate all signals in the ¹H spectrum and pick all peaks in both spectra.

Figure 2. Standardized workflow for NMR sample preparation, data acquisition, and processing.

Conclusion

The comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of this compound provides a robust framework for the structural verification of this compound. The distinct chemical shifts and coupling patterns outlined in this guide are direct consequences of the molecule's unique electronic and steric features. Adherence to the provided experimental protocol will ensure the acquisition of high-fidelity data, enabling researchers to confidently confirm the identity and purity of their synthesized material, a critical step in the progression of any drug development pipeline.[7][8]

References

-

AZoNetwork. (2024, June 28). NMR Spectroscopy Revolutionizes Drug Discovery. News-Medical. [Link]

-

Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Walsh Medical Media. [Link]

-

researchmap. (n.d.). Application of NMR in drug discovery. researchmap. [Link]

-

National Center for Biotechnology Information. (2019, December 11). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PubMed Central. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Material. The Royal Society of Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). N-(4-Chlorobenzyl)(4-methoxyphenyl)methanamine. PubChem. [Link]

-

University of Potsdam. (n.d.). Supporting Information. MPG.PuRe. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

YouTube. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Oregon State University. [Link]

-

University of Regensburg. (n.d.). 13C NMR Spectroscopy. University of Regensburg. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). 13C ; DEPT135 ; HSQC) and HRMS spectra. AIST. [Link]

-

NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift. NPTEL. [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. researchmap.jp [researchmap.jp]

- 3. bhu.ac.in [bhu.ac.in]

- 4. che.hw.ac.uk [che.hw.ac.uk]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. NMR Spectroscopy in Drug Discovery and Development [labome.com]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

An In-Depth Technical Guide to the Mass Spectrometry of N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine

Introduction

N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine is a secondary amine containing notable structural motifs: a chlorobenzyl group and an ethynylphenyl group. As researchers and drug development professionals delve into the synthesis and application of novel chemical entities, the precise characterization of these molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering profound insights into the molecular weight, elemental composition, and structural features of a compound. This in-depth guide provides a comprehensive exploration of the mass spectrometric behavior of this compound, elucidating its ionization and fragmentation patterns. Understanding these pathways is critical for unambiguous compound identification, purity assessment, and metabolic studies. This document will detail the theoretical underpinnings of its mass spectrometric fragmentation, provide actionable experimental protocols, and offer guidance on data interpretation, thereby serving as a valuable resource for scientists working with this and structurally related molecules.

Molecular Structure and Isotopic Distribution

The initial step in any mass spectrometric analysis is a thorough understanding of the analyte's structure and its elemental composition.

Molecular Formula: C₁₆H₁₄ClN Molecular Weight: 255.74 g/mol [1]

A key feature of this compound is the presence of a chlorine atom. Naturally occurring chlorine exists as two stable isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). This isotopic distribution gives rise to a characteristic pattern in the mass spectrum for any chlorine-containing ion. The molecular ion (M⁺) will appear as a pair of peaks separated by two mass-to-charge units (m/z). The peak corresponding to the molecule with ³⁵Cl will be denoted as [M]⁺, and the peak for the molecule with ³⁷Cl will be [M+2]⁺. The relative intensity of these peaks will be approximately 3:1, providing a clear and readily identifiable signature for the presence of a single chlorine atom in the molecule or its fragments.

Figure 1: Chemical structure of this compound.

Predicted Fragmentation Pathways

The fragmentation of this compound in a mass spectrometer is dictated by the stability of the resulting ions and neutral losses. As a benzylamine derivative, its fragmentation is expected to be influenced by the facile cleavage of the C-N bonds and the stability of the resulting benzylic carbocations. The presence of the ethynyl and chloro substituents will further influence the fragmentation landscape.

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of electron ionization, the molecular ion is expected to be observed, though it may be of low abundance due to extensive fragmentation. The primary fragmentation pathways are predicted to be:

-

Alpha-Cleavage: The most favorable fragmentation for amines is the cleavage of the C-C bond alpha to the nitrogen atom. In this molecule, this can occur on either side of the nitrogen.

-

Formation of the Chlorotropylium Ion: Cleavage of the bond between the nitrogen and the ethynylphenylmethyl group will result in the formation of a chlorobenzyl radical and a resonance-stabilized iminium ion. However, a more dominant pathway is the cleavage of the C-N bond to form the highly stable chlorotropylium ion (m/z 125/127). The tropylium ion is a common and stable fragment in the mass spectra of benzyl-containing compounds.

-

Formation of the Ethynylphenylmethyl Cation: Conversely, cleavage of the C-N bond can lead to the formation of the ethynylphenylmethyl cation (m/z 115).

-

-

Beta-Cleavage (Rearrangement): While less common for the primary fragmentations, rearrangements can occur.

Caption: Predicted EI fragmentation of this compound.

Electrospray Ionization (ESI) Fragmentation

Electrospray ionization is a softer ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, as the base peak with less extensive fragmentation compared to EI. Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.

Under collision-induced dissociation (CID), the protonated molecule [M+H]⁺ (m/z 256/258) is expected to fragment via the following pathways:

-

Loss of Ammonia: A characteristic fragmentation of protonated benzylamines is the loss of ammonia (NH₃), which in this case would be the neutral loss of 4-chlorobenzylamine or 4-ethynylphenylmethanamine. However, a more direct fragmentation is the cleavage of the C-N bonds.[2][3]

-

Formation of Benzyl Cations: The most probable fragmentation will be the cleavage of the C-N bonds to form the stable 4-chlorobenzyl cation (m/z 125/127) or the 4-ethynylphenylmethyl cation (m/z 115).[4] The relative abundance of these ions will depend on their relative stabilities.

Caption: Predicted ESI fragmentation of this compound.

Instrumentation and Experimental Protocols

To obtain high-quality mass spectra of this compound, the appropriate choice of instrumentation and experimental conditions is crucial.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI

GC-MS is well-suited for the analysis of volatile and thermally stable compounds.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Source Temperature: 230°C.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI

LC-MS is ideal for less volatile compounds and provides soft ionization, preserving the molecular ion.

Experimental Protocol:

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL in the initial mobile phase.

-

LC Conditions:

-

Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 0.3 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

Cone Gas Flow: 50 L/hr.

-

Desolvation Gas Flow: 600 L/hr.

-

MS Scan Range: m/z 50-500.

-

MS/MS: For fragmentation analysis, select the [M+H]⁺ ion (m/z 256.1) as the precursor and apply a collision energy ramp (e.g., 10-40 eV).

-

Data Interpretation and Analysis

A systematic approach to interpreting the mass spectrum is essential for accurate structural elucidation.

-

Identify the Molecular Ion: In the EI spectrum, look for a pair of peaks at m/z 255 and 257 with an approximate 3:1 intensity ratio. In the ESI spectrum, the protonated molecule [M+H]⁺ will appear at m/z 256 and 258, also with a 3:1 intensity ratio.

-

Analyze the Isotopic Patterns of Fragment Ions: Examine the fragment ions for the characteristic 3:1 isotopic pattern to determine which fragments retain the chlorine atom. For instance, the observation of intense peaks at m/z 125 and 127 would strongly suggest the presence of the 4-chlorobenzyl or chlorotropylium cation.

-

Correlate Fragment Ions to Predicted Pathways: Match the observed m/z values of the fragment ions to the masses of the fragments predicted from the pathways outlined above.

-

Consider Rearrangements: Be aware of the possibility of rearrangements, such as the formation of the tropylium ion from the benzyl cation, which can lead to common fragment ions in the spectra of aromatic compounds.

Data Summary

The following table summarizes the predicted key ions in the mass spectrum of this compound.

| Ion | Predicted m/z (³⁵Cl/³⁷Cl) | Ionization Mode | Notes |

| [M]⁺˙ | 255/257 | EI | Molecular ion. The 3:1 isotopic pattern is a key identifier. |

| [M+H]⁺ | 256/258 | ESI | Protonated molecule, likely the base peak in the full scan spectrum. |

| [C₇H₆Cl]⁺ | 125/127 | EI, ESI | 4-chlorobenzyl or chlorotropylium cation. A major and indicative fragment. |

| [C₉H₇]⁺ | 115 | EI, ESI | 4-ethynylphenylmethyl cation. |

| [C₉H₈N]⁺ | 116 | EI | Fragment from alpha-cleavage. |

Conclusion

The mass spectrometric analysis of this compound provides a wealth of structural information. By leveraging the predictable fragmentation patterns of benzylamines and the distinct isotopic signature of chlorine, researchers can confidently identify this compound and characterize its structure. The methodologies and interpretative guidance provided in this technical guide serve as a robust framework for the analysis of this molecule and can be adapted for other novel compounds in the drug discovery and development pipeline. A thorough understanding of the principles of mass spectrometry, combined with careful experimental execution, is key to unlocking the detailed molecular insights this powerful technique offers.

References

- Vekey, K., & Czira, G. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of Mass Spectrometry, 41(9), 1195-1204.

- Flammang, R., Hémon, M., & Van Haverbeke, Y. (2002). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Rapid Communications in Mass Spectrometry, 16(11), 1027-1036.

-

PubChem. (n.d.). Dibenzylamine. Retrieved from [Link]

-

NIST. (n.d.). Dibenzylamine. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-Chlorobenzyl)(4-methoxyphenyl)methanamine. Retrieved from [Link]

- Addepally, U., et al. (2010). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 21(3), 443-453.

-

PubChem. (n.d.). 4-Chlorobenzylamine. Retrieved from [Link]

-

SpectraBase. (n.d.). N-(4-chlorobenzyl)-2-(4-methoxyphenyl)ethanaminium. Retrieved from [Link]

-

SpectraBase. (n.d.). N-(4-chlorobenzyl)aniline. Retrieved from [Link]

-

PubChem. (n.d.). (4-Ethynylphenyl)methanamine. Retrieved from [Link]

Sources

- 1. 1049809-94-0|this compound|BLD Pharm [bldpharm.com]

- 2. researchwith.stevens.edu [researchwith.stevens.edu]

- 3. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Elucidating the Three-Dimensional Architecture of N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine

A Senior Application Scientist's Guide to Synthesis, Crystallization, and Single-Crystal X-ray Diffraction Analysis

Audience: Researchers, scientists, and drug development professionals.

Abstract

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior, physical properties, and biological activity. This is particularly crucial in the field of drug development, where structure-activity relationships (SAR) guide the design of more potent and selective therapeutic agents. This technical guide provides a comprehensive, in-depth protocol for determining the crystal structure of the novel compound N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine. While no public crystal structure data for this specific molecule currently exists, this guide will serve as a complete workflow for its elucidation, from chemical synthesis and crystal growth to data collection via single-crystal X-ray diffraction (SC-XRD) and final structure solution and refinement. This document is intended to be a practical resource for researchers, offering not just procedural steps, but also the underlying scientific rationale and best practices to ensure data integrity and a successful structure determination.

Introduction: The Significance of Structural Elucidation

This compound is a small organic molecule featuring several key functional groups: a chlorobenzyl moiety, a secondary amine linker, and an ethynylphenyl group. The presence of the ethynyl group makes it a candidate for click chemistry, while the overall structure suggests potential applications in medicinal chemistry and materials science.[1][2] Determining its crystal structure is a critical step in characterizing this compound.

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the three-dimensional structure of molecules.[3][4] This technique provides precise measurements of bond lengths, bond angles, and torsion angles, and reveals the packing of molecules in the crystal lattice.[5][6] Such information is invaluable for:

-

Confirming chemical identity and connectivity: Unambiguously verifying the successful synthesis of the target molecule.

-

Understanding intermolecular interactions: Identifying hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the crystal packing.[7] These interactions can influence physical properties like solubility and melting point.

-

Informing computational studies: Providing an accurate, experimentally determined structure for molecular modeling and docking studies.

-

Supporting intellectual property claims: A determined crystal structure is a key piece of data for patent applications.

This guide will walk through the entire process of obtaining the crystal structure of this compound, a process that is broadly applicable to other novel small molecules.

Synthesis and Purification of this compound

The first and most critical step is the synthesis of high-purity material. The presence of impurities can significantly hinder crystallization. A plausible synthetic route involves the reductive amination of 4-ethynylbenzaldehyde with 4-chlorobenzylamine.

Synthetic Protocol

A detailed, step-by-step methodology for the synthesis is provided below. This protocol is based on established chemical transformations.[8][9]

Materials:

-

4-ethynylbenzaldehyde

-

4-chlorobenzylamine[10]

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Methanol

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-ethynylbenzaldehyde (1.0 eq) and 4-chlorobenzylamine (1.05 eq) in anhydrous DCM.

-

Imine Formation: Stir the solution at room temperature for 1-2 hours to allow for the formation of the corresponding imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The portion-wise addition helps to control any potential exotherm.

-

Reaction Monitoring: Continue stirring at room temperature and monitor the reaction by TLC until the starting materials are consumed (typically 4-12 hours).

-

Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization of the Purified Product

Before proceeding to crystallization, it is essential to confirm the identity and purity of the synthesized compound using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. A purity of >98% is highly desirable for crystallization.

Crystallization: The Art and Science of Growing Single Crystals

Obtaining diffraction-quality single crystals is often the most challenging part of a crystal structure determination. A variety of techniques should be systematically explored.

General Considerations

-

Purity: As mentioned, the starting material must be of the highest possible purity.

-

Solvent Selection: The ideal solvent or solvent system will dissolve the compound when warm and allow it to become supersaturated upon cooling or evaporation, leading to slow crystal growth. A range of solvents with varying polarities should be screened.

-

Cleanliness: All glassware must be scrupulously clean to avoid nucleation sites for unwanted crystals or impurities.

Common Crystallization Techniques

A summary of common crystallization techniques is presented in the table below.

| Technique | Description | Advantages | Disadvantages |

| Slow Evaporation | The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly and undisturbed. | Simple to set up. | Can sometimes lead to rapid crystallization and smaller crystals. |

| Slow Cooling | A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below. | Good control over the rate of crystallization. | Requires a compound with suitable temperature-dependent solubility. |

| Vapor Diffusion | A concentrated solution of the compound in a solvent is placed in a sealed container with a second, more volatile solvent (the "anti-solvent") in which the compound is less soluble. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. | Excellent for growing high-quality crystals from small amounts of material. | Can be more complex to set up. |

| Solvent Layering | A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly mixes. | Good for compounds that are sensitive to temperature changes. | Requires careful selection of solvents with appropriate densities and miscibility. |

Experimental Workflow for Crystallization

The following diagram illustrates a systematic approach to screening for crystallization conditions.

Caption: A systematic workflow for screening and optimizing crystallization conditions.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it can be analyzed by SC-XRD.

Data Collection

-

Crystal Mounting: A well-formed crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant (e.g., Paratone-N oil) to prevent ice formation during data collection at low temperatures (usually 100 K).

-

Diffractometer Setup: The crystal is placed on a single-crystal X-ray diffractometer.[5] The instrument consists of an X-ray source, a goniometer for rotating the crystal, and a detector.

-

Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the Bravais lattice.

-

Full Data Collection: A complete dataset is collected by rotating the crystal through a range of angles, ensuring that a large number of unique reflections are measured with good redundancy and completeness.

Structure Solution and Refinement

The collected diffraction data is then processed to solve and refine the crystal structure.

Sources

- 1. 1049809-94-0|this compound|BLD Pharm [bldpharm.com]

- 2. parchem.com [parchem.com]

- 3. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rigaku.com [rigaku.com]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. excillum.com [excillum.com]

- 7. Crystal structure and Hirshfeld surface analysis study of (E)-1-(4-chlorophenyl)-N-(4-ferrocenylphenyl)methanimine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. Synthesis, Antifungal Evaluation and In Silico Study of N-(4-Halobenzyl)amides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Chlorobenzylamine | C7H8ClN | CID 66036 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine

Abstract

N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine, a novel small molecule, presents a compelling case for mechanism of action (MoA) studies. As of this writing, its biological target and pathway interactions remain uncharacterized in publicly accessible literature. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive, field-proven framework for systematically elucidating the MoA of this and other novel chemical entities. We eschew a rigid, templated approach in favor of a logical, multi-pronged strategy that integrates computational prediction with robust experimental validation. This document serves not as a report on a known mechanism, but as a strategic roadmap for its discovery, emphasizing the causality behind experimental choices and the establishment of self-validating systems to ensure scientific integrity.

Introduction: The Investigational Landscape

This compound possesses structural motifs—a chlorobenzyl group and an ethynylphenyl group—that suggest potential interactions with a range of biological targets. The presence of an ethynyl group, for instance, can act as a bioorthogonal handle for chemical biology studies or as a pharmacophore that interacts with specific enzymatic sites. The chlorobenzyl moiety is common in pharmacologically active compounds and can influence binding affinity and metabolic stability.

Given the absence of published data, our primary directive is to construct a de novo investigational plan. This guide will detail a phased approach, beginning with broad, hypothesis-generating studies and progressively narrowing the focus to specific target validation and pathway analysis.

Phase I: Hypothesis Generation through In Silico and Phenotypic Screening

The initial phase is designed to rapidly generate testable hypotheses regarding the compound's biological activity. This is achieved by combining computational predictions with broad, unbiased cellular screening.

In Silico Target Prediction: A Computational First Pass

Before committing to resource-intensive wet-lab experiments, computational methods can provide valuable, albeit predictive, insights into potential protein targets.[1][2][3] This approach leverages the principle that structurally similar molecules often exhibit similar biological activities.[1]

Methodology: In Silico Target Prediction

-

Ligand-Based (Chemical Similarity) Approaches:

-

Tool: Utilize platforms such as TargetHunter, SwissTargetPrediction, or similar chemogenomic databases (e.g., ChEMBL).[1]

-

Procedure: Input the SMILES string of this compound (C#CC1=CC=C(CNCC2=CC=C(Cl)C=C2) into the platform.

-

Analysis: The algorithms will compare the compound's 2D/3D structure and physicochemical properties against vast libraries of compounds with known biological targets.[1] The output will be a ranked list of potential targets based on similarity scores.

-

-

Structure-Based (Reverse Docking) Approaches:

-

Tool: Employ reverse docking servers (e.g., PharmMapper, idTarget) that screen the compound against a database of 3D protein structures.[4]

-

Procedure: Submit the 3D conformer of the molecule for docking against a library of druggable protein binding sites.

-

Analysis: The output will rank potential targets based on calculated binding affinities and interaction energies.

-

Causality and Interpretation: The goal of this step is not to definitively identify the target, but to create a prioritized list of protein classes (e.g., kinases, GPCRs, ion channels, metabolic enzymes) for subsequent investigation. Overlap between the results of ligand-based and structure-based methods can increase confidence in a particular hypothesis.

Phenotypic Screening: An Unbiased View of Cellular Effects

Phenotypic screening serves as a powerful, target-agnostic method to discover the functional consequences of treating a biological system with the compound.[][6][7][8] This approach allows the cell itself to reveal the most relevant biological response, without preconceived notions of the target.[6][8]

Methodology: High-Content Cellular Imaging

-

Cell Line Selection: Choose a panel of well-characterized human cell lines representing diverse tissue origins (e.g., HeLa for cervical cancer, A549 for lung cancer, U-2 OS for osteosarcoma, and a non-cancerous line like hTERT-RPE1).

-

Assay Setup: Plate cells in 96- or 384-well imaging plates. Treat with a dose-response range of this compound (e.g., 10 nM to 100 µM).

-

Staining: After a suitable incubation period (e.g., 24, 48 hours), fix the cells and stain with a multiplexed fluorescent dye set. A common combination includes:

-

Hoechst 33342: Stains the nucleus, providing information on cell count, nuclear morphology, and cell cycle status.

-

Phalloidin-Alexa Fluor 488: Stains F-actin, revealing cytoskeletal structure and cell morphology.

-

MitoTracker Red CMXRos: Stains mitochondria, indicating mitochondrial health and distribution.

-

Antibody-based stain: An antibody against a key signaling protein (e.g., phospho-histone H3 for mitosis, γH2AX for DNA damage).

-

-

Imaging and Analysis: Acquire images using a high-content imaging system. Analyze the images to quantify dozens of cellular features (e.g., nuclear size, cell area, mitochondrial mass, protein localization).[9]

Data Presentation: Cellular Feature Profile

| Cellular Feature | EC50 (µM) | Max Effect (% Change vs. Control) |

| Cell Count | 15.2 | -85% |

| Nuclear Area | 12.5 | +40% |

| Mitochondrial Mass | >100 | No significant change |

| γH2AX Intensity | 8.9 | +350% |

| G2/M Arrest | 11.8 | +60% |

| Table 1: Example quantitative data from a high-content phenotypic screen, suggesting the compound induces DNA damage and cell cycle arrest. |

Logical Workflow: From Phenotype to Hypothesis

The diagram below illustrates the workflow for Phase I, integrating computational and experimental approaches to generate initial hypotheses.

Caption: Phase I Workflow: Integrating In Silico and Phenotypic Data.

Phase II: Target Deconvolution and Initial Validation

With a set of credible hypotheses, the next phase focuses on identifying the direct molecular target(s) of the compound. Target deconvolution links the observed phenotype to a specific molecular interaction.[10][11][12]

Direct Target Identification via Affinity-Based Proteomics

This approach uses the compound as a "bait" to physically isolate its binding partners from the cellular proteome.[12][13]

Methodology: Affinity Chromatography-Mass Spectrometry

-

Probe Synthesis: Synthesize a derivative of this compound. The ethynyl group can be leveraged for "click chemistry" to attach a biotin tag via a linker (e.g., PEG). It is critical to synthesize an inactive structural analog to serve as a negative control.

-

Affinity Matrix Preparation: Immobilize the biotinylated compound (and the inactive control) on streptavidin-coated agarose beads.[13]

-

Cell Lysate Incubation: Incubate the affinity matrix with native cell lysate from a responsive cell line identified in Phase I.

-

Competitive Elution: To distinguish specific binders from non-specific ones, perform a competitive elution step. Incubate a parallel sample with the affinity matrix in the presence of an excess of the free, untagged this compound. True targets will be outcompeted and will not bind to the beads.

-

Elution and Digestion: Wash the beads to remove non-specific binders. Elute the bound proteins.

-

Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: True target proteins should be present in the sample incubated with the active probe but significantly reduced or absent in both the inactive control sample and the competitive elution sample.

Trustworthiness through Self-Validation: This protocol includes two internal controls for self-validation. The inactive analog control eliminates proteins that bind non-specifically to the general chemical scaffold. The competitive elution control validates that the binding interaction is specific to the pharmacologically active portion of the molecule.

Target Validation with Cellular Thermal Shift Assay (CETSA)

CETSA is an invaluable label-free method to confirm target engagement in a cellular context.[14] It is based on the principle that a protein's thermal stability changes upon ligand binding.

Methodology: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with either vehicle control or this compound.

-

Heating: Aliquot the cell lysates into different tubes and heat them to a range of temperatures (e.g., 40°C to 70°C).

-

Protein Separation: Centrifuge the samples to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stable proteins.

-

Detection: Analyze the amount of a specific, hypothesized target protein (identified from the affinity proteomics) remaining in the supernatant at each temperature using Western blotting or targeted mass spectrometry.

-

Analysis: In the presence of the compound, the target protein should exhibit a shift in its melting curve, typically to a higher temperature, indicating stabilization upon binding.

Logical Workflow: Target Identification and Validation

Caption: Phase II Workflow for Target Identification and Validation.

Phase III: Mechanistic Deep Dive and Pathway Analysis

Once a direct target is validated, the final phase is to understand how the compound-target interaction leads to the observed cellular phenotype.

Biochemical Assay: Quantifying Target Modulation

If the validated target is an enzyme, a biochemical assay is essential to quantify the compound's effect on its activity.[15][16]

Methodology: In Vitro Enzyme Inhibition Assay

-

Reagents: Obtain purified, recombinant target enzyme (Protein X) and its specific substrate.

-

Assay Setup: In a microplate, combine the enzyme with a serial dilution of this compound. Include appropriate controls (no enzyme, no inhibitor).

-

Reaction Initiation: Add the substrate to start the reaction.

-

Detection: Monitor product formation or substrate depletion over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).[15]

-

Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[16]

Data Presentation: Dose-Response Curve Data

| Inhibitor Conc. (log M) | % Inhibition |

| -8 | 5.2 |

| -7.5 | 15.8 |

| -7 | 48.9 |

| -6.5 | 85.1 |

| -6 | 95.3 |

| -5 | 98.2 |

| Table 2: Example data for determining the IC50 of the compound against its purified target enzyme. |

Cell-Based Pathway Analysis

To connect target engagement with the downstream cellular phenotype (e.g., DNA damage and G2/M arrest from Phase I), cell-based assays are crucial.[17][18]

Methodology: Western Blotting for Pathway Markers

-

Cell Culture and Treatment: Culture a responsive cell line and treat with vehicle or varying concentrations of the compound for different durations.

-

Lysate Preparation: Harvest cells and prepare whole-cell lysates.

-

Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against key proteins in the hypothesized pathway. For a DNA damage response, this would include:

-

Target Protein X: To confirm target engagement affects its levels or post-translational modifications.

-

Phospho-ATM/ATR: Master kinases of the DNA damage response.

-

Phospho-Chk1/Chk2: Downstream checkpoint kinases.

-

γH2AX: A marker of DNA double-strand breaks.

-

Cyclin B1/CDK1: Key regulators of the G2/M transition.

-

-

Analysis: Quantify the changes in protein levels and phosphorylation states to confirm that the compound activates the specific signaling cascade downstream of the target.

Final Mechanistic Model

The culmination of this multi-phased investigation is a validated, data-supported model of the compound's mechanism of action.

Caption: A Putative Mechanism of Action for the Compound.

Conclusion

The journey to elucidate the mechanism of action of a novel compound like this compound is a systematic process of hypothesis generation, testing, and refinement. By integrating in silico predictions, unbiased phenotypic screening, direct target identification, and detailed pathway analysis, researchers can build a robust, evidence-based understanding of a small molecule's biological function. The framework presented in this guide prioritizes scientific rigor and causality, ensuring that each experimental step logically informs the next, leading to a trustworthy and comprehensive mechanistic model.

References

-

Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. URL: [Link]

-

Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. URL: [Link]

-

Zielecka, M., Gorniak, P., & Wlodarski, P. (2020). A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. PubMed. URL: [Link]

-

Terstappen, G. C., Schlüpen, C., Raggiaschi, R., & Gaviraghi, G. (2007). Target deconvolution strategies in drug discovery. Nature Reviews Drug Discovery. URL: [Link]

-

Wang, L., Ma, C., Wipf, P., Liu, H., Su, W., & Xie, X. Q. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. The AAPS Journal. URL: [Link]

-